molecular formula C16H11BrN4OS B279368 3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279368
M. Wt: 387.3 g/mol
InChI Key: UFOKRUZZFVCWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have shown promising results in various biomedical fields.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound exerts its antimicrobial activity by inhibiting bacterial DNA synthesis. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high purity and yield. Additionally, this compound exhibits significant antimicrobial and anti-inflammatory properties, making it useful in various biomedical applications. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of 3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to study the mechanism of action of this compound in more detail to understand its potential therapeutic applications fully. Additionally, studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safety for use in biomedical applications. Finally, more studies need to be conducted to explore the anticancer potential of this compound and its derivatives.
Conclusion:
In conclusion, 3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown significant potential in various biomedical applications. Its high purity and yield, along with its antimicrobial, anti-inflammatory, and anticancer properties, make it a valuable compound for further study. However, its potential toxicity needs to be further studied to ensure its safety for use in biomedical applications.

Synthesis Methods

The synthesis of 3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-bromoaniline with 4-methoxyphenyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then treated with 2-amino-5-methylthiazole to obtain the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The potential applications of 3-(3-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

3-(3-bromophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4OS/c1-22-13-7-5-10(6-8-13)15-20-21-14(18-19-16(21)23-15)11-3-2-4-12(17)9-11/h2-9H,1H3

InChI Key

UFOKRUZZFVCWKA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br

Origin of Product

United States

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